molecular formula C12H9BrN4O B11662670 N'-[(Z)-(3-bromophenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(3-bromophenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11662670
M. Wt: 305.13 g/mol
InChI Key: FNIDDEAIMHWVMQ-APSNUPSMSA-N
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Description

N’-[(Z)-(3-bromophenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(Z)-(3-bromophenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

3-bromobenzaldehyde+pyrazine-2-carbohydrazideN’-[(Z)-(3-bromophenyl)methylidene]pyrazine-2-carbohydrazide\text{3-bromobenzaldehyde} + \text{pyrazine-2-carbohydrazide} \rightarrow \text{N'-[(Z)-(3-bromophenyl)methylidene]pyrazine-2-carbohydrazide} 3-bromobenzaldehyde+pyrazine-2-carbohydrazide→N’-[(Z)-(3-bromophenyl)methylidene]pyrazine-2-carbohydrazide

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(Z)-(3-bromophenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-bromophenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the Schiff base moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • N’-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]pyrazine-2-carbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

Comparison: N’-[(Z)-(3-bromophenyl)methylidene]pyrazine-2-carbohydrazide is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can significantly influence its reactivity and biological activity

Properties

Molecular Formula

C12H9BrN4O

Molecular Weight

305.13 g/mol

IUPAC Name

N-[(Z)-(3-bromophenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H9BrN4O/c13-10-3-1-2-9(6-10)7-16-17-12(18)11-8-14-4-5-15-11/h1-8H,(H,17,18)/b16-7-

InChI Key

FNIDDEAIMHWVMQ-APSNUPSMSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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